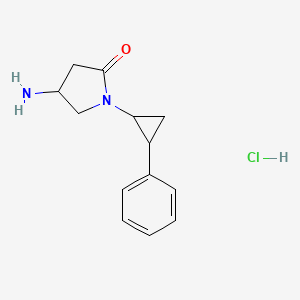
4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride (CAS Number: 1354961-02-6) is a compound with notable biological activity, particularly in pharmacological contexts. This article reviews its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 252.74 g/mol
- CAS Number : 1354961-02-6
- Purity : ≥95% .
Research indicates that this compound interacts with various biological targets, primarily through modulation of neurotransmitter systems and inhibition of specific enzyme activities. Its structure suggests potential interactions with receptors involved in neurological pathways, possibly influencing dopaminergic and serotonergic systems.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, in vitro studies demonstrated that treatment with this compound led to a significant increase in the number of cells in the G2/M phase, suggesting its ability to disrupt normal cell cycle progression .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 0.125 | G2/M phase arrest |
| HT-29 (colon) | 0.5 | Apoptosis induction |
| MCF7 (breast) | 0.3 | Inhibition of proliferation |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It appears to affect neurotransmitter release and uptake, which could be beneficial in treating conditions like depression or anxiety. The presence of the cyclopropyl group may enhance its ability to cross the blood-brain barrier, increasing its efficacy in central nervous system applications.
Case Studies and Research Findings
-
In Vitro Studies :
A study conducted on HeLa cells showed that treatment with varying concentrations of this compound resulted in a dose-dependent increase in G2/M phase arrest, indicating its potential as a chemotherapeutic agent . -
Animal Models :
In xenograft models using nude mice, administration of the compound significantly reduced tumor growth rates compared to control groups, further supporting its antitumor efficacy . -
Structure-Activity Relationship (SAR) :
Investigations into the SAR revealed that modifications at specific positions on the pyrrolidine ring significantly influenced biological activity. For example, substituents at the C-2 position were critical for maintaining potency against tumor cell lines .
属性
IUPAC Name |
4-amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c14-10-6-13(16)15(8-10)12-7-11(12)9-4-2-1-3-5-9;/h1-5,10-12H,6-8,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGWEEBNRNLHSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N2CC(CC2=O)N)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













